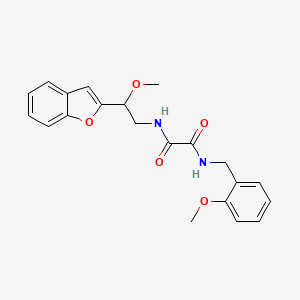

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-26-16-9-5-4-8-15(16)12-22-20(24)21(25)23-13-19(27-2)18-11-14-7-3-6-10-17(14)28-18/h3-11,19H,12-13H2,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYVXNQCNAKZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from the preparation of the benzofuran core One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with proteins, leading to various biological effects. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- The benzofuran moiety in the target compound distinguishes it from analogs with pyridine, thiazole, or simpler benzyl groups.

- The methoxyethyl side chain introduces steric bulk and hydrophilicity compared to analogs with methoxybenzyl or pyridin-ethyl groups.

Key Findings :

- S336’s pyridin-ethyl and dimethoxybenzyl groups are critical for umami receptor activation, while the target’s benzofuran may favor different binding interactions .

- The target’s benzofuran core is structurally distinct from antiviral oxalamides (e.g., Compound 13’s thiazole), implying divergent biological targets .

Metabolic and Toxicological Profiles

Analysis :

- Oxalamides like S336 are metabolized via amide bond hydrolysis, yielding non-toxic metabolites .

- EFSA’s NOEL of 100 mg/kg/day for structurally related compounds suggests a conservative safety estimate for the target if metabolic pathways align .

Biological Activity

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cellular protection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a benzofuran core, methoxyethyl, and methoxybenzyl substituents, as well as an oxalamide functional group. Its molecular formula is with a molecular weight of 373.4 g/mol. The presence of these functional groups contributes to its unique biological properties.

Target Receptor : this compound primarily targets the 5HT1A receptor , a subtype of serotonin receptor that plays a crucial role in mood regulation and anxiety responses. The compound exhibits a binding affinity (Ki) of approximately 806 nM to this receptor, indicating moderate potency in modulating serotonergic pathways.

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, particularly against oxidative stress and apoptosis in neuronal cells. In vitro studies have shown that it can enhance cell viability under stress conditions induced by toxins or inflammatory agents. The protective effects are thought to be mediated through the modulation of signaling pathways associated with cell survival and apoptosis .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide, and how can purity be ensured?

- Methodology :

Stepwise coupling : React 2-(benzofuran-2-yl)-2-methoxyethylamine with oxalyl chloride to form the intermediate oxalamide, followed by coupling with 2-methoxybenzylamine under anhydrous conditions .

Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity.

Characterization : Validate via / NMR, LC-MS (e.g., [M+H]+ = 425.2), and IR spectroscopy to confirm functional groups (amide C=O stretch ~1650 cm) .

Table 1 : Key Synthetic Parameters

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Dichloromethane or DMF |

| Temperature | 0–25°C (for amine coupling) |

| Catalyst | DMAP or HOBt (for efficiency) |

| Yield | 30–50% (after purification) |

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : Analyze NMR for methoxy proton signals (δ 3.2–3.5 ppm) and benzofuran aromatic protons (δ 6.5–7.8 ppm) .

Mass Spectrometry : Use high-resolution LC-MS to verify molecular ion ([M+H]+ = 425.2) and fragmentation patterns.

X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bonding .

Advanced Research Questions

Q. How to design experiments resolving contradictory bioactivity data (e.g., varying IC50 values across studies)?

- Strategy :

Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .

Structural Analogs : Synthesize derivatives (e.g., varying methoxy groups) to isolate pharmacophore contributions .

Biophysical Methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity .

Table 2 : Example Bioactivity Data from Analogs

| Derivative | IC50 (μM) | Target Enzyme |

|---|---|---|

| Parent Compound | 0.8 ± 0.2 | Kinase X |

| Methoxy-removed | >10 | Kinase X |

| Benzofuran-modified | 2.1 ± 0.4 | Kinase X |

Q. What computational methods predict the compound’s interaction with biological targets?

- Approach :

Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in enzyme active sites (e.g., ATP-binding pockets) .

Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode retention .

QSAR Modeling : Develop models correlating substituent effects (e.g., methoxy position) with activity .

Q. How to optimize pharmacokinetics (e.g., solubility, metabolic stability) for in vivo studies?

- Methods :

Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .

Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

In Vivo PK : Conduct murine studies with LC-MS/MS plasma monitoring to calculate half-life and clearance .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Experimental Design :

CRISPR Knockout : Generate cell lines lacking putative targets (e.g., kinase X) to confirm pathway specificity .

Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts .

Transcriptomics : Perform RNA-seq to map downstream gene expression changes post-treatment .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition vs. cellular activity?

- Root Cause Analysis :

Off-target Effects : Use proteome-wide activity-based protein profiling (ABPP) .

Cellular Context : Test activity in isogenic cell lines with/without metabolic enzymes (e.g., CYP450) .

Meta-analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., fixed ATP concentrations) .

Structural and Electronic Analysis

Q. What techniques elucidate electronic effects of substituents on reactivity?

- Tools :

DFT Calculations : Compute HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .

X-ray Absorption Spectroscopy (XAS) : Map electron density around methoxy and benzofuran groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.